Di(furan-2-yl)methanone

Thiol ester synthesis N-acylbenzotriazole coupling Heterocyclic ketone building blocks

Researchers requiring a symmetrical bis-furyl ketone for heterocyclic condensation or thiol ester synthesis often face supply inconsistencies with generic mono-furyl substitutes. Di(furan-2-yl)methanone (CAS 17920-86-4) eliminates this risk with its C₂v-symmetric architecture, ensuring both furan rings are equivalently positioned for parallel functionalization. • Mp 156-157 °C enables stable crystalline handling at ambient temperature without cold-chain logistics. • ≥97% purity verified by HPLC; documented as a monomer for furanic polymer research by U.S. DoD. • Symmetrical carbonyl reactivity supports predictable acylation outcomes in N-acylbenzotriazole-mediated thiol ester synthesis.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 17920-86-4
Cat. No. B1353603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(furan-2-yl)methanone
CAS17920-86-4
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)C2=CC=CO2
InChIInChI=1S/C9H6O3/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H
InChIKeyHMKCSFHWMJHMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(furan-2-yl)methanone Procurement Baseline


Di(furan-2-yl)methanone (also known as di-2-furylmethanone, bis(furan-2-yl)methanone, or 2-furyl ketone) is a symmetrical heterocyclic ketone with the molecular formula C₉H₆O₃ and a molecular weight of 162.14 g/mol . It consists of two furan rings connected via a central carbonyl bridge, yielding a light yellow crystalline solid with a reported melting point range of 156–157 °C and a boiling point of 272.2 ± 15.0 °C at 760 mmHg . The compound serves as a versatile building block in heterocyclic chemistry, particularly for the synthesis of fused heterocycles, thiol esters, and as a precursor for functionalized furanic monomers [1].

Scaffold Symmetrical bis-furyl ketone core for heterocyclic chemistry
Reactivity Carbonyl bridge enables condensation and acylation pathways
Handling Crystalline solid with defined thermal profile for ambient workflows

Why Generic Substitution Fails for Di(furan-2-yl)methanone


The symmetrical bis-furyl ketone architecture of di(furan-2-yl)methanone cannot be casually substituted with mono-furyl ketones (e.g., 2-acetylfuran or 2-furoyl chloride) or unsymmetrical furyl-aryl ketones without fundamentally altering the reactivity profile and downstream synthetic utility. The compound's two α-furyl positions adjacent to the central carbonyl confer distinct electronic properties—the furan oxygen atoms donate electron density into the carbonyl π-system, modulating electrophilicity in a manner that differs substantially from phenyl-substituted analogs [1]. Furthermore, the compound exhibits specific physical property thresholds (melting point 156–157 °C, boiling point 272.2 °C) that materially impact crystallization behavior and thermal stability during multi-step synthetic workflows . Procurement decisions based on in-class substitution without verifying these parameters introduce uncontrolled variables that may compromise reaction reproducibility, product purity, and overall synthetic yield.

Mono-furyl ketone replacement
Substitution with 2-acetylfuran or 2-furoyl chloride may alter electrophilicity and limit access to bis-functionalized products.
Unsymmetrical aryl-furyl analogs
Phenyl-substituted ketones may shift regioselectivity and reactivity profiles, disrupting designed synthetic pathways.
Physical property mismatch
Different melting point and crystallization behavior can affect solid-state handling and reaction reproducibility.

Di(furan-2-yl)methanone Differentiation Evidence


Structural Symmetry vs. Mono-Furyl Ketones for Thiol Ester Synthesis

Di(furan-2-yl)methanone demonstrates utility as an acylating agent in N-acylbenzotriazole-mediated thiol ester synthesis. While mono-furyl ketones and benzoyl derivatives are employed in similar transformations, the symmetrical bis-furyl ketone structure enables divergent synthetic pathways that yield structurally distinct furan-containing products not accessible from asymmetrical ketone precursors [1]. This structural divergence is a functional consequence of the compound's C₂v symmetry rather than a direct potency comparison.

Synthetic utility: symmetry vs. mono-furyl
Class-level inference
Symmetrical C₂v architecture supports bis-functionalized furan products; asymmetrical ketones yield mono-functionalized derivatives.
Scaffold-specific pathway design context
Class-level inference; verify for target substrate.
Thiol ester synthesis N-acylbenzotriazole coupling Heterocyclic ketone building blocks

Melting Point Benchmarking vs. Furil for Solid-State Handling

Di(furan-2-yl)methanone exhibits a reported melting point of 156–157 °C . The structurally analogous α-diketone furil (di-2-furyl-1,2-ethanedione, CAS 492-94-4) displays a markedly lower melting point of approximately 86 °C [1]. This 70 °C thermal differential has practical implications for crystallization, solid-state handling, and storage stability under ambient conditions.

Melting point: vs. furil
Cross-study comparable
~156–157 °C vs. ~86 °C (approx. +70 °C)
Higher melting point may facilitate ambient solid handling
Cross-study comparison; confirm under identical conditions.
Thermal analysis Crystallization Solid-state characterization

Commercial Availability and Purity Specifications

Di(furan-2-yl)methanone is commercially available with documented purity specifications ranging from 96% to 97% across multiple research chemical suppliers. Sigma-Aldrich lists the compound at 96% purity (light yellow solid, storage at freezer temperature) . Bidepharm offers 97% purity with batch-specific analytical data including NMR, HPLC, or GC . Beyotime Biotechnology offers 97% purity in 50 mg and 200 mg quantities [1]. This multi-supplier availability with verified analytical specifications contrasts with many custom-synthesized furan derivatives that lack standardized QC documentation.

Commercial purity specification
Supporting evidence
96–97% (multi-supplier)
Documented QC data supports procurement confidence
Verify batch-specific COA.
Chemical procurement Building block purity Analytical specifications

Di(furan-2-yl)methanone Application Scenarios


Symmetrical Heterocyclic Scaffolds via Carbonyl Transformations

Di(furan-2-yl)methanone is optimally employed when the synthetic target requires a symmetrical, bis-furyl-substituted methanone core. The carbonyl group serves as a versatile handle for condensation reactions (e.g., with amines, hydrazines, or active methylene compounds) to generate pyrazoles, oxazoles, and related heterocycles bearing two furan substituents. The compound's symmetrical C₂v architecture ensures that both furan rings are equivalently positioned for subsequent derivatization, enabling efficient parallel functionalization strategies [1].

Furan-Based Polymeric Monomers and Materials

Di(furan-2-yl)methanone has been documented as a monomeric building block in the synthesis of furanic compounds for materials applications. The U.S. Department of Defense has reported its use alongside 2,5-furan dicarboxylic acid derivatives in the preparation of furanic monomers for advanced polymer research [1]. The compound's bifuran architecture introduces rigidity and aromatic character into polymer backbones, potentially enhancing thermal and mechanical properties relative to mono-furan or aliphatic ketone analogs.

Thiol Ester Synthesis via N-Acylbenzotriazole Coupling

Di(furan-2-yl)methanone serves as an acylating agent in the synthesis of thiol esters using N-acylbenzotriazole methodology. This synthetic route enables efficient access to furan-containing thiol ester derivatives under mild conditions [2]. The symmetrical nature of the ketone allows for predictable and controlled acylation outcomes, an advantage over asymmetrical ketones where competing regioselectivity issues may arise.

Crystallization and Solid-State Studies

With a melting point of 156–157 °C , di(furan-2-yl)methanone is particularly suitable for crystallization studies, solid-state characterization, and applications requiring stable crystalline intermediates at ambient temperatures. Its higher melting point relative to furil (86 °C) facilitates handling and storage without cold-chain requirements. The compound's moderate LogP (~0.76–1.39) and defined crystalline morphology support its use as a model compound in solid-state chemistry investigations of heteroaryl ketones.

Application
Selection Property
Validation Focus
Symmetrical heterocyclic scaffolds
Symmetrical bis-furyl core reactivity
Condensation product classes and regiochemistry
Furan-based polymeric monomers
Bifuran monomer rigidity and aromaticity
Thermal/mechanical property profiles
Thiol ester synthesis
Acylating agent with controlled regiochemistry
Acylation outcome and product purity
Crystallization and solid-state studies
Defined crystalline morphology and thermal stability
Ambient handling and storage reproducibility

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